Cas no 526-13-6 ((6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-2-methylbut-2-enoate)
![(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-2-methylbut-2-enoate structure](https://it.kuujia.com/scimg/cas/526-13-6x500.png)
526-13-6 structure
Nome del prodotto:(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-2-methylbut-2-enoate
(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-2-methylbut-2-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-2-methylbut-2-enoate
- 3-tigloyloxy-6,7-dihydroxytropane
- DTXSID901318120
- TIGLIC ACID, 3-ESTER WITH TELOIDINE
- JN0S84O367
- 2-BUTENOIC ACID, 2-METHYL-, (1R,3-ENDO,5S,6S,7R)-6,7-DIHYDROXY-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (2E)-REL-
- 1alphaH,5alphaH-Tropane-3alpha,6beta,7beta-triol, 3-(2-methylcrotonate), (E)-
- Meteloidine
- [(1R,5S,6S,7R)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate
- Meteloidin
- 526-13-6
- 6,7-Dihydroxy-3-tigloyloxytropane
- 6,7-Dihydroxytropine 3-tiglic acid ester
- METELOIDINE [MI]
- UNII-JN0S84O367
- Teloidine, 3-tiglate
- SCHEMBL673312
- NS00094395
-
- Inchi: InChI=1S/C13H21NO4/c1-4-7(2)13(17)18-8-5-9-11(15)12(16)10(6-8)14(9)3/h4,8-12,15-16H,5-6H2,1-3H3/b7-4+/t8?,9-,10+,11-,12+
- Chiave InChI: YZFJTFVPCWEPND-LTDHHRLMSA-N
- Sorrisi: CC=C(C)C(=O)OC1CC2C(C(C(C1)N2C)O)O
Proprietà calcolate
- Massa esatta: 255.14713
- Massa monoisotopica: 255.147
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 350
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 70A^2
Proprietà sperimentali
- Densità: 1.23
- Punto di fusione: 141-142°
- Punto di ebollizione: 383.9°C at 760 mmHg
- Punto di infiammabilità: 186°C
- Indice di rifrazione: 1.556
- PSA: 70
(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-2-methylbut-2-enoate Letteratura correlata
-
1. Back matter
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
526-13-6 ((6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-2-methylbut-2-enoate) Prodotti correlati
- 495-83-0(Tigloidin)
- 533-08-4(tropigline)
- 1784957-27-2(4-Cyclobutyl-2-methylbutan-2-amine)
- 1557698-86-8(3-Formyl-1-methyl-1H-indole-5-carboxylic acid)
- 5590-18-1(4,5,6,7-Tetrachloro-3-4-(4,5,6,7-tetrachloro-3-oxoisoindol-1-yl)aminoanilinoisoindol-1-one)
- 2034234-20-1(3-3-(cyclopropylmethoxy)pyrrolidine-1-carbonylbenzonitrile)
- 1805078-48-1(4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-methanol)
- 1152521-09-9(2-(4-chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole)
- 1049501-33-8(4-cycloheptyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione)
- 2228170-72-5(4-6-(propan-2-yloxy)pyridin-2-yl-1,3-oxazolidin-2-one)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
